molecular formula C15H11N3O3S B2553096 N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 313528-55-1

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2553096
CAS No.: 313528-55-1
M. Wt: 313.33
InChI Key: LCJFKOCZRIDMOI-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H11N3O3S and its molecular weight is 313.33. The purity is usually 95%.
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Scientific Research Applications

Thiazolides and Apoptosis in Colorectal Cancer

Thiazolides, including derivatives similar to N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, are noted for their broad anti-infectious activity against a range of pathogens. Research has demonstrated their potential in inducing apoptosis in colorectal cancer cells, highlighting a distinct molecular target compared to their antimicrobial action. The involvement of the detoxification enzyme glutathione S-transferase, particularly GSTP1, is crucial for the apoptosis-inducing capability of thiazolides in colorectal tumor cells. This suggests a potential therapeutic application in targeting cancer cells with overexpressed GSTP1, which is common in various tumors including colon carcinomas (Brockmann et al., 2014).

Novel Synthesis Approaches

Research into the synthesis of complex organic compounds has led to methodologies that can be applied to the synthesis of compounds like this compound. For instance, a novel copper-catalyzed reaction has been developed for synthesizing 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines, demonstrating the versatility and potential for innovative approaches in creating benzothiazole derivatives and related compounds (Ohta et al., 2010).

Antimicrobial Properties

Hydroxy-substituted benzothiazole derivatives, related to this compound, have shown significant antibacterial activity against Streptococcus pyogenes. This underscores the potential of benzothiazole derivatives in developing new antimicrobial agents, especially with specific functional group modifications (Gupta, 2018).

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-3-2-4-12-13(9)16-15(22-12)17-14(19)10-5-7-11(8-6-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJFKOCZRIDMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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